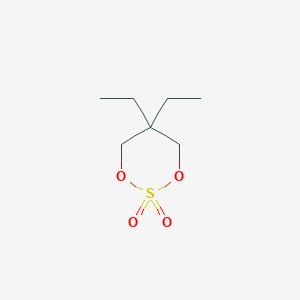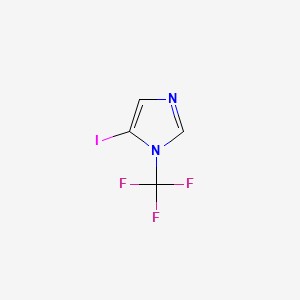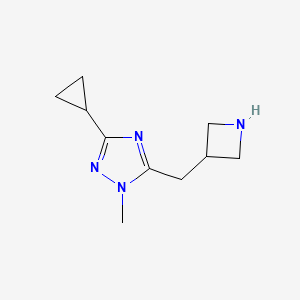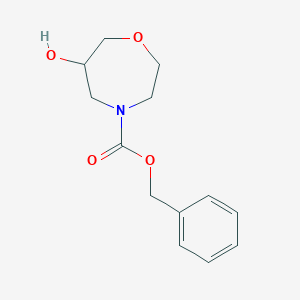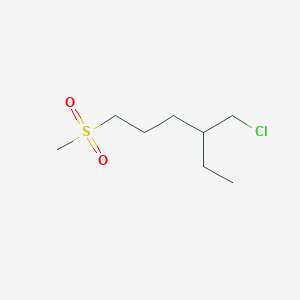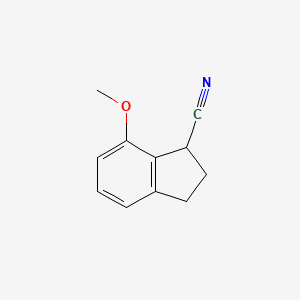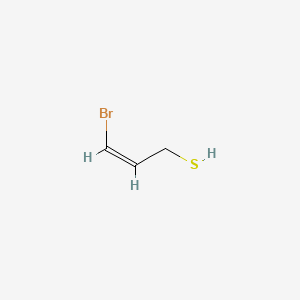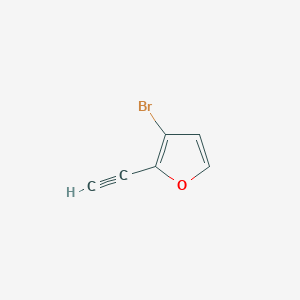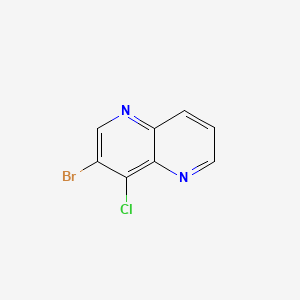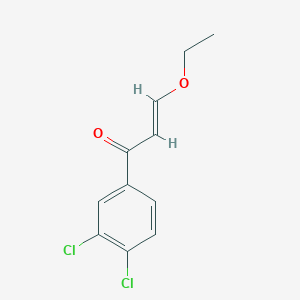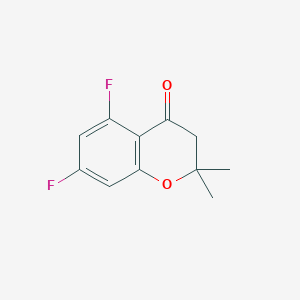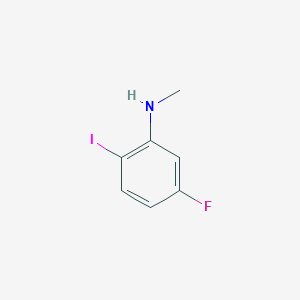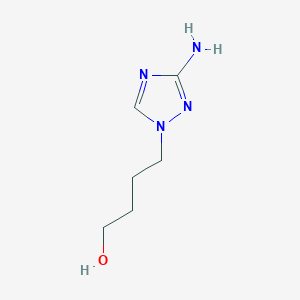![molecular formula C16H21ClN2O3 B13490271 tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and chloro substituents. Common reagents used in these reactions include chloroform, tert-butyl alcohol, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis can be carried out using acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing and quality control.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The spiro structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with a variety of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
- tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Uniqueness
tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21ClN2O3 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl 2-chlorospiro[5H-furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-15(2,3)22-14(20)19-8-6-16(7-9-19)13-11(10-21-16)4-5-12(17)18-13/h4-5H,6-10H2,1-3H3 |
InChI Key |
ZWEHACAFAQUHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=CC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
